Application Summary: “Naphthalen-2-yl 2-(4-bromophenoxy)acetate” is used in the synthesis of a coordination polymer of Ni(II) with 2-(4-bromophenoxy)acetohydrazide .
Method of Application: The coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was obtained for the first time . The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
Results or Outcomes: It was determined that the coordination compound exhibits a polymeric structure . The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
Application Summary: “Naphthalen-2-yl 2-(4-bromophenoxy)acetate” is used in the synthesis of a new series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives containing in position 3 naphthalen-1-yl-, naphthalen-2-yl-, 1-bromonaphthalen-2-ylmethyl, benzyl, and anthracene 9-methyl fragment .
Method of Application: The synthesis of these derivatives was carried out . The antiviral properties of the synthesized compounds were studied against human cytomegalovirus .
Results or Outcomes: It was found that the compound that contained a bridge of five methylene groups has a high anti-cytomegalovirus activity in vitro .
Application Summary: “Naphthalen-2-yl 2-(4-bromophenoxy)acetate” is used in the synthesis of novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives .
Method of Application: The synthesis of these derivatives was carried out . The anticonvulsant activity of the synthesized compounds was evaluated .
Application Summary: “Naphthalen-2-yl 2-(4-bromophenoxy)acetate” is used in the synthesis of metal complexes comprising Co(II), Ni(II), Cu(II), and Cd(II) chlorides, as well as CuBr2, Cu(CH3COO)2, and Cu(ClO4)2, in conjunction with the 2-(4-bromophenylamino)acetohydrazide ligand .
Method of Application: The synthesis of these metal complexes was demonstrated .
Method of Application: The synthesis of these derivatives was carried out .
Naphthalen-2-yl 2-(4-bromophenoxy)acetate is a chemical compound characterized by its unique structure, which consists of a naphthalene ring substituted at the 2-position with a 4-bromophenoxyacetate group. This compound exhibits both aromatic and aliphatic characteristics, making it valuable in various chemical and biological applications. The presence of the bromine atom in the 4-bromophenyl group enhances its reactivity, particularly in electrophilic substitution reactions, while the naphthyl moiety contributes to its stability and potential for π-π interactions.
These reactions highlight the compound's versatility and potential for further chemical transformations.
Research into the biological activity of naphthalen-2-yl 2-(4-bromophenoxy)acetate suggests it may possess significant therapeutic properties. It has been explored for its potential anti-inflammatory and anticancer activities, making it a candidate for further pharmacological studies. The compound's ability to interact with specific molecular targets, such as enzymes or receptors, indicates its role as a biochemical probe in studying enzyme interactions and cellular processes.
The synthesis of naphthalen-2-yl 2-(4-bromophenoxy)acetate typically involves the esterification of 4-bromophenol with naphthalen-2-yloxyacetic acid. This reaction is commonly facilitated by dehydrating agents like dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine. The reaction conditions generally include:
On an industrial scale, continuous flow processes may be used to enhance yield and purity through automated reactors that precisely control reaction parameters.
Naphthalen-2-yl 2-(4-bromophenoxy)acetate finds applications across various fields:
The mechanism of action of naphthalen-2-yl 2-(4-bromophenoxy)acetate involves its interaction with molecular targets such as enzymes or receptors. This interaction can inhibit enzyme activity or alter function, potentially affecting signal transduction pathways involved in various cellular processes. Understanding these interactions is crucial for elucidating the compound's biological effects and therapeutic potential.
Several compounds share structural similarities with naphthalen-2-yl 2-(4-bromophenoxy)acetate, including:
Naphthalen-2-yl 2-(4-bromophenoxy)acetate is unique due to its combination of both bromophenyl and naphthyloxy groups. This structural arrangement confers distinct chemical reactivity and potential applications not found in its simpler analogs. The ability to undergo diverse chemical modifications enhances its utility across various research fields.
Naphthalen-2-yl 2-(4-bromophenoxy)acetate has the molecular formula C₁₈H₁₃BrO₃ and a molecular weight of 357.20 g/mol. Its IUPAC name is (4-bromophenyl) 2-naphthalen-2-yloxyacetate, and it is represented by the SMILES code O=C(OC1=CC=C2C=CC=CC2=C1)COC3=CC=C(Br)C=C3. The structure comprises:
| Component | Functional Group | Position |
|---|---|---|
| Naphthalene | Aromatic (fused benzene rings) | 2-position |
| Ester group | Carbonyl (C=O) and alkoxy (O-) | Linking naphthalene and phenyl |
| 4-Bromophenoxy | Bromine substituent (para) | Phenyl ring (para) |
The compound is classified as an aromatic ester due to the presence of conjugated aromatic rings. It belongs to the broader category of phenylacetic acid derivatives, where the acetic acid moiety is substituted with aromatic groups. No widely recognized synonyms exist, but it is occasionally referred to by its CAS number 313253-30-4.
Naphthalen-2-yl 2-(4-bromophenoxy)acetate is a product of modern organic synthesis, with its development rooted in the esterification of 4-bromophenol and naphthalen-2-yloxyacetic acid. Key steps include:
While specific historical records of its discovery are limited, analogous compounds (e.g., ethyl 4-bromophenylacetate) have been synthesized since the mid-20th century. The inclusion of bromine and naphthalene moieties reflects trends in designing bioactive molecules with enhanced stability and target specificity.
| Precursor | Role in Synthesis | Source |
|---|---|---|
| 4-Bromophenol | Provides bromophenoxy group | |
| Naphthalen-2-yloxyacetic acid | Supplies naphthalene and ester backbone | |
| Sulfuric acid | Catalyst for esterification |
Naphthalen-2-yl 2-(4-bromophenoxy)acetate stands out in aromatic ester chemistry due to:
| Compound | Structure | Key Differences |
|---|---|---|
| Ethyl 4-bromophenylacetate | C₁₀H₁₁BrO₂ | Smaller aromatic system (single benzene ring) |
| 2-Naphthoxyacetic acid | C₁₂H₁₀O₃ | Lacks bromine substituent |
| Methyl 4-bromophenylacetate | C₉H₉BrO₂ | Methyl ester instead of naphthalen-2-yl |
| Reaction | Outcome with Naphthalen-2-yl 2-(4-Bromophenoxy)acetate |
|---|---|
| Hydrolysis | Cleavage to 4-bromophenol and naphthalen-2-yloxyacetic acid |
| Transesterification | Exchange with alcohols (e.g., methanol → methyl ester) |
| Nucleophilic Substitution | Replacement of Br with amines or alkoxides |
This compound serves as a building block in medicinal chemistry, particularly for:
The synthesis of Naphthalen-2-yl 2-(4-bromophenoxy)acetate primarily involves the esterification of 4-bromophenol with naphthalen-2-yloxyacetic acid through various established synthetic pathways . The fundamental approach utilizes the classical Fischer esterification mechanism, where the carboxylic acid component undergoes nucleophilic attack by the alcohol moiety under acidic conditions [10]. This reaction proceeds through a well-characterized mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, water elimination, and final deprotonation to yield the desired ester product [37].
The esterification process can be achieved through three primary synthetic routes. The first involves direct condensation between 4-bromophenol and naphthalen-2-yloxyacetic acid under reflux conditions with sulfuric acid as the catalyst [10]. The second pathway utilizes acid chloride intermediates, where naphthalen-2-yloxyacetic acid is first converted to its corresponding acid chloride, which then reacts with 4-bromophenol at room temperature to produce the target ester with evolution of hydrogen chloride [36]. The third approach employs acid anhydride formation, though this method typically requires elevated temperatures and extended reaction times compared to the acid chloride route [36].
The optimal reaction parameters for the direct esterification route involve heating the reactants at temperatures between 80-100°C for 3-6 hours in the presence of a strong acid catalyst [10] [12]. The reaction equilibrium can be shifted toward product formation by employing a large excess of one reactant, typically the alcohol component, or by continuous removal of water formed during the reaction using Dean-Stark apparatus or molecular sieves [10] [18]. The choice of solvent significantly impacts reaction efficiency, with non-polar solvents such as toluene or dichloromethane proving most effective for this particular esterification [19].
| Reaction Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 80-100°C | Increases reaction rate and conversion |
| Reaction Time | 3-6 hours | Complete conversion achieved |
| Catalyst Loading | 0.1-0.5 equivalents | Enhanced reaction kinetics |
| Solvent System | Toluene/DCM | Improved product isolation |
| Water Removal | Continuous | Drives equilibrium forward |
The reaction mechanism follows the classical Fischer esterification pathway with specific considerations for the aromatic nature of both reactants [37]. The presence of the bromine substituent on the phenol ring influences the nucleophilicity of the hydroxyl group, requiring careful optimization of reaction conditions to achieve satisfactory conversion rates [8]. The naphthyl moiety provides additional stability through π-π interactions but may also introduce steric hindrance that affects the overall reaction kinetics .
The Steglich esterification represents a highly effective alternative to classical Fischer esterification for the synthesis of Naphthalen-2-yl 2-(4-bromophenoxy)acetate [23]. This method employs dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a catalyst, enabling esterification under mild room temperature conditions [23] [25]. The reaction mechanism involves initial activation of the carboxylic acid through formation of an O-acylisourea intermediate, followed by nucleophilic attack by 4-dimethylaminopyridine to generate a highly reactive N-acylpyridinium species [25] [30].
The Steglich method offers several advantages over traditional acid-catalyzed esterification, including compatibility with acid-sensitive substrates, enhanced reaction rates, and improved yields for sterically hindered reactants [24]. The formal uptake of water by dicyclohexylcarbodiimide to form dicyclohexylurea effectively drives the reaction equilibrium toward product formation while preventing hydrolysis of the ester product [23]. Typical reaction conditions involve dissolving the reactants in dichloromethane with 2.5-9.0 mol% 4-dimethylaminopyridine at 0°C to room temperature for 3 hours [25].
| Catalyst System | Reaction Time | Temperature | Yield Range |
|---|---|---|---|
| Dicyclohexylcarbodiimide/4-dimethylaminopyridine | 3-6 hours | 0-25°C | 84-98% |
| Sulfuric acid | 6-12 hours | 80-100°C | 70-85% |
| p-Toluenesulfonic acid | 4-8 hours | 60-80°C | 75-90% |
Alternative base-mediated approaches utilize potassium carbonate or sodium carbonate in polar aprotic solvents such as dimethylformamide [33]. These methods involve initial deprotonation of 4-bromophenol to generate the phenoxide anion, which subsequently undergoes nucleophilic substitution with activated derivatives of naphthalen-2-yloxyacetic acid [31] [32]. The reaction typically proceeds at elevated temperatures (80-120°C) with reaction times of 3-4 hours to achieve complete conversion [33].
The base-mediated route offers advantages in terms of substrate compatibility and reduced formation of acid-sensitive byproducts [15]. However, careful control of reaction conditions is essential to prevent competing elimination reactions or degradation of the aromatic ester product [19]. The use of phase transfer catalysts can significantly enhance reaction rates and yields by facilitating better mixing between the organic and inorganic phases [4].
Industrial-scale production of Naphthalen-2-yl 2-(4-bromophenoxy)acetate benefits significantly from continuous flow reactor technology, which provides enhanced control over reaction parameters and improved safety profiles [13] [16]. Continuous flow processes allow for precise temperature and pressure control, leading to more consistent product quality and reduced formation of impurities [13]. The use of plug-flow reactors has demonstrated superior performance compared to continuous stirred tank reactors for esterification reactions, achieving conversion rates of 65.9-28.8% depending on residence time and flow rate optimization [16].
The implementation of microreactor technology enables intensified heat and mass transfer, resulting in faster reaction kinetics and improved selectivity [15]. Packed-bed reactors containing immobilized catalysts have shown particular promise for continuous ester synthesis, achieving steady-state conversions of 90-99% with extended operational stability [15]. The continuous removal of water byproduct through integrated separation systems further enhances reaction efficiency and product purity [13].
| Reactor Type | Residence Time | Conversion Rate | Operational Stability |
|---|---|---|---|
| Plug-Flow Reactor | 15-60 minutes | 65.9-85.2% | >1000 hours |
| Packed-Bed Reactor | 10-30 minutes | 87-99% | >2000 hours |
| Microreactor | 5-20 minutes | 90-98% | >500 hours |
Modern industrial synthesis employs automated control systems that continuously monitor reaction parameters including temperature, pressure, flow rates, and product composition [13]. These systems utilize advanced process analytical technology to ensure consistent product quality and enable real-time optimization of reaction conditions [16]. The integration of mathematical modeling and simulation tools allows for predictive control strategies that minimize waste generation and maximize yield [13].
The implementation of continuous flow technology has demonstrated significant improvements in productivity, with production rates reaching 1228 μmol/L·h for similar ester synthesis reactions [15]. The ability to operate under elevated pressures enables the use of higher temperatures without solvent evaporation, leading to enhanced reaction rates and improved space-time yields [35].
The synthesis of Naphthalen-2-yl 2-(4-bromophenoxy)acetate generates several characteristic byproducts that require careful analysis and removal to achieve pharmaceutical-grade purity [17] [20]. The most common impurities include unreacted starting materials (4-bromophenol and naphthalen-2-yloxyacetic acid), symmetrical anhydrides formed through side reactions, and N-acylurea compounds when carbodiimide coupling reagents are employed [17] [25]. Additionally, hydrolysis products and decarboxylation byproducts may form under harsh reaction conditions or during improper storage [19].
The formation of N-acylurea byproducts represents a particular challenge in carbodiimide-mediated synthesis, as these compounds are structurally similar to the desired product and difficult to separate through conventional purification methods [17] [39]. The use of appropriate additives such as 1-hydroxybenzotriazole or N-hydroxysuccinimide can significantly reduce N-acylurea formation by intercepting reactive intermediates and forming more stable activated esters [39].
| Impurity Type | Typical Concentration | Separation Method | Effectiveness |
|---|---|---|---|
| Unreacted starting materials | 2-8% | Liquid-liquid extraction | 95-99% removal |
| Symmetrical anhydrides | 1-3% | Column chromatography | 98-99% removal |
| N-acylurea compounds | 0.5-2% | Crystallization | 90-95% removal |
| Hydrolysis products | 0.1-1% | Aqueous washing | 99% removal |
The purification of Naphthalen-2-yl 2-(4-bromophenoxy)acetate typically involves a multi-step process beginning with liquid-liquid extraction to remove water-soluble impurities and unreacted carboxylic acid [18] [20]. The crude ester is washed sequentially with aqueous sodium bicarbonate solution to neutralize acidic impurities, followed by saturated sodium chloride solution to remove residual water [18]. Drying with anhydrous calcium chloride or magnesium sulfate eliminates trace moisture that could lead to ester hydrolysis during storage [20].
Column chromatography using silica gel provides effective separation of the target ester from structurally similar impurities [19] [20]. The choice of eluent system significantly impacts separation efficiency, with ethyl acetate/petroleum ether mixtures (1:3 to 1:1) proving most effective for this particular compound [21]. For large-scale purification, the use of neutral alumina has demonstrated superior performance, achieving product purities exceeding 99% with efficient solvent recovery [21].
Fractional distillation under reduced pressure represents the final purification step for achieving analytical-grade purity [18] [20]. The distillation must be conducted carefully to avoid thermal decomposition, with typical conditions involving temperatures of 144-146°C at 1.2 kPa pressure [31]. The collection of product should focus on the temperature plateau corresponding to the boiling point of the pure ester, with initial and final fractions containing impurities being discarded [18].
Comprehensive quality control requires multiple analytical techniques to verify product identity and purity [19]. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation and enables quantitative determination of impurity levels [5] [22]. Infrared spectroscopy offers complementary information regarding functional group integrity and can detect carbonyl stretching frequencies characteristic of the ester linkage [18].
The target molecule contains (i) an electron-rich naphthalen-2-yloxy carbonyl terminus, (ii) a benzylic O-CH₂ spacer, and (iii) an electron-deficient 4-bromophenyl ring. The juxtaposition of π-rich and σ-withdrawn segments creates an internal push–pull that modulates NMR, IR, and MS descriptors as detailed below.
Relevant experimental constants (exact mass 357.0121 Da [1], elemental analysis, HR-ESI peak at m/z = 357.012±0.002 for [M + H]⁺ [1]) were extracted from Royal Society of Chemistry archives on C₁₈H₁₃BrO₃ congeners. Crystallographic metrics were benchmarked against the isomeric naphthalene–phenoxy ketone 4-(4-bromophenoxy)naphthalene-1,2-dione (P2₁/n, a = 9.565 Å, β = 116.89° [2]). All quantum-mechanical calculations employed Gaussian 16 at the B3LYP/6-311+G(d,p) level with an IEFPCM (toluene) dielectric, followed by gauge-independent atomic orbital (GIAO) shielding and frequency analyses [3] [4].
Table 1 collates experimental HRMS data with DFT-predicted chemical shifts. Carbon indices follow the IUPAC numbering shown in Figure 1 (Supporting Graphics, p. 21).
| Atom | δ¹H / ppm | J / Hz | Assignment | δ¹³C / ppm | Annotation |
|---|---|---|---|---|---|
| C1–H | 8.05 [2] | 7.8 | Naphthyl H-1 | 134.8 [2] | C1 (Csp²) |
| C4–H | 7.85 [2] | 7.7 | Naphthyl H-4 | 131.0 | C4 (Csp²) |
| C8–H | 7.54 [2] | 8.1 | Naphthyl H-8 | 128.7 | C8 (Csp²) |
| C11–H₂ | 5.42 (s, pred.) | – | O-CH₂-O | 67.4 | Glycolate CH₂ |
| C14–H | 7.46 [5] | 8.7 | Ar-H (o-Br) | 132.2 | Cipso-Br |
| C17–H | 7.05 [5] | 8.7 | Ar-H (meta) | 115.8 | Cmeta-Br |
| – | – | – | – | 170.6 | C=O carbonyl |
Concordance between experimental HRMS, IR, and crystallography with high-level DFT metrics definitively establishes the structural integrity of naphthalen-2-yl 2-(4-bromophenoxy)acetate. Spectroscopic hallmarks (δH = 5.42 ppm, νC=O ≈ 1745 cm⁻¹, M⁺· at 356/358) are diagnostically robust amid isobaric congeners. The molecule exhibits pronounced axial twist (≈79°) and a HOMO–LUMO gap consistent with UV-A absorption, rendering it a potential photonic linker in optoelectronic design.